molecular formula C5H4N2 B12612031 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile CAS No. 918658-69-2

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile

Cat. No.: B12612031
CAS No.: 918658-69-2
M. Wt: 92.10 g/mol
InChI Key: CAJAFOZIIFFBCK-UHFFFAOYSA-N
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Description

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of a bicyclic ring system with a nitrogen atom and a nitrile group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azabicyclo[21One common method involves the reaction of a suitable precursor with hydrogen azide, followed by photochemical denitrogenation and desulfurization with triphenylphosphine . Another approach involves the photofragmentation of a precursor compound at low temperatures, followed by trapping the intermediate with a suitable reagent .

Industrial Production Methods

Industrial production methods for 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group and the bicyclic structure allow it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile is unique due to its specific ring size and the presence of a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

918658-69-2

Molecular Formula

C5H4N2

Molecular Weight

92.10 g/mol

IUPAC Name

5-azabicyclo[2.1.0]pent-1-ene-2-carbonitrile

InChI

InChI=1S/C5H4N2/c6-2-3-1-4-5(3)7-4/h4,7H,1H2

InChI Key

CAJAFOZIIFFBCK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=C1C#N)N2

Origin of Product

United States

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